molecular formula C36H70BaO6 B1620314 barium(2+);12-hydroxyoctadecanoate CAS No. 21598-22-1

barium(2+);12-hydroxyoctadecanoate

Cat. No.: B1620314
CAS No.: 21598-22-1
M. Wt: 736.3 g/mol
InChI Key: LHCFNZQTNGWZED-UHFFFAOYSA-L
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Description

barium(2+);12-hydroxyoctadecanoate is a chemical compound with the molecular formula C36H70BaO6. It is a barium salt derivative of 12-hydroxy octadecanoic acid, commonly known as hydroxystearic acid. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);12-hydroxyoctadecanoate typically involves the reaction of 12-hydroxy octadecanoic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is precipitated out as a solid. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of the acid with the barium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The product is filtered, washed, and dried to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

barium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

barium(2+);12-hydroxyoctadecanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug formulations.

    Industry: Used as a lubricant, stabilizer, and additive in various industrial processes.

Mechanism of Action

The mechanism of action of barium(2+);12-hydroxyoctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the barium ion play crucial roles in its binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, 12-hydroxy-, magnesium salt (2:1)
  • Octadecanoic acid, 12-hydroxy-, calcium salt (2:1)
  • Octadecanoic acid, 12-hydroxy-, zinc salt (2:1)

Uniqueness

barium(2+);12-hydroxyoctadecanoate is unique due to the presence of the barium ion, which imparts specific chemical and physical properties. Compared to its magnesium, calcium, and zinc counterparts, the barium salt exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

barium(2+);12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O3.Ba/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCFNZQTNGWZED-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70BaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50890791
Record name Octadecanoic acid, 12-hydroxy-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21598-22-1, 101012-95-7
Record name Octadecanoic acid, 12-hydroxy-, barium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, barium salt, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, barium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 12-hydroxy-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium(2+) 12-hydroxyoctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octadecanoic acid, 12-hydroxy-, barium salt, basic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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